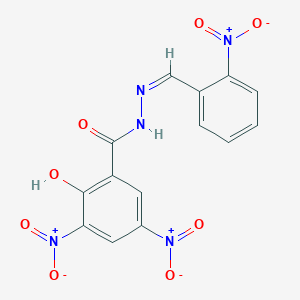
(E)-2-hydroxy-3,5-dinitro-N'-(2-nitrobenzylidene)benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-hydroxy-3,5-dinitro-N’-(2-nitrobenzylidene)benzohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of nitro groups and a benzylidene moiety, which contribute to its unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-hydroxy-3,5-dinitro-N’-(2-nitrobenzylidene)benzohydrazide typically involves the condensation reaction between 2-hydroxy-3,5-dinitrobenzohydrazide and 2-nitrobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, similar compounds are often produced on a larger scale using batch or continuous flow reactors. The choice of solvent, temperature, and reaction time are optimized to maximize yield and purity. Industrial production may also involve additional purification steps such as chromatography or crystallization.
化学反応の分析
Types of Reactions
(E)-2-hydroxy-3,5-dinitro-N’-(2-nitrobenzylidene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of ethers or esters depending on the substituent used.
科学的研究の応用
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its unique chemical structure.
Industry: May be used in the development of new materials or as a component in chemical manufacturing processes.
作用機序
The mechanism of action of (E)-2-hydroxy-3,5-dinitro-N’-(2-nitrobenzylidene)benzohydrazide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of nitro groups and the hydrazone linkage may contribute to its reactivity and interaction with biological molecules.
類似化合物との比較
Similar Compounds
2-hydroxy-3,5-dinitrobenzohydrazide: A precursor in the synthesis of the target compound.
2-nitrobenzaldehyde: Another precursor used in the synthesis.
Other hydrazones: Compounds with similar hydrazone linkages and nitro groups.
Uniqueness
(E)-2-hydroxy-3,5-dinitro-N’-(2-nitrobenzylidene)benzohydrazide is unique due to the combination of its functional groups, which confer specific chemical and biological properties
特性
分子式 |
C14H9N5O8 |
|---|---|
分子量 |
375.25 g/mol |
IUPAC名 |
2-hydroxy-3,5-dinitro-N-[(Z)-(2-nitrophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C14H9N5O8/c20-13-10(5-9(17(22)23)6-12(13)19(26)27)14(21)16-15-7-8-3-1-2-4-11(8)18(24)25/h1-7,20H,(H,16,21)/b15-7- |
InChIキー |
RJVSBJVXQBNDRV-CHHVJCJISA-N |
異性体SMILES |
C1=CC=C(C(=C1)/C=N\NC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O)[N+](=O)[O-] |
正規SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


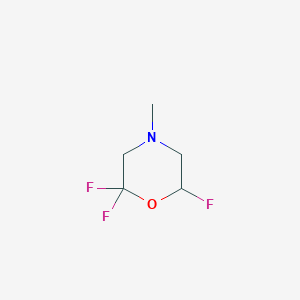
![1H-Imidazo[1,2-C]pyrrolo[2,3-E]pyrimidine](/img/structure/B13405534.png)

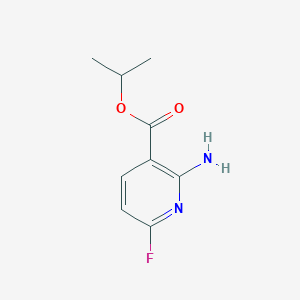
![[cyano-(3-phenoxyphenyl)methyl] (1R,3S)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B13405554.png)
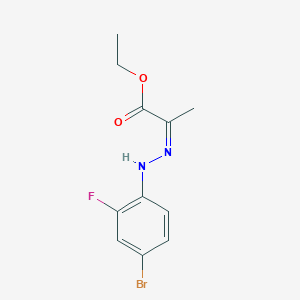
![5-Benzo[1,3]dioxol-5-ylmethyl-4-ethyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B13405571.png)
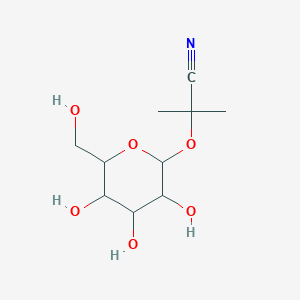
![2-Chloro-1-{4-fluoro-2-[(1-methyl-4-piperidinyl)amino]phenyl}ethanone](/img/structure/B13405579.png)

![2-[(2S)-6-[[(1S)-1-Ethoxycarbonyl-3-phenyl-propyl]amino]-5-oxo-2-thiophen-2-yl-1,4-thiazepan-4-yl]acetic acid;2-((2S,6R)-6-(((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino)-5-oxo-2-(thiophen-2-yl)-1,4-thiazepan-4-yl)acetic acid](/img/structure/B13405593.png)
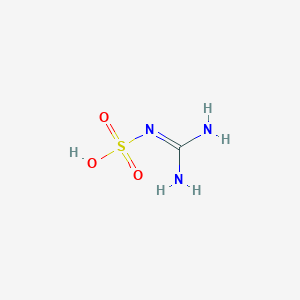
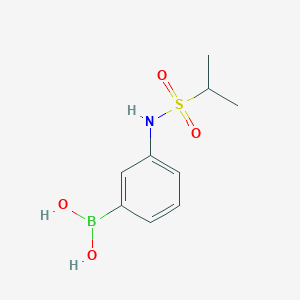
![(3S,4S)-2-(hydroxymethyl)-6-[3-(1-methylpyrrolidin-2-yl)pyridin-1-ium-1-yl]oxane-3,4,5-triol;bromide;hydrobromide](/img/structure/B13405607.png)
